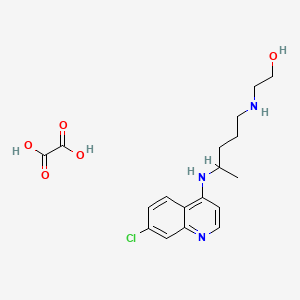
Cletoquine Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cletoquine (oxalate), also known as Desethylhydroxychloroquine oxalate, is a major active metabolite of Hydroxychloroquine. This compound has shown significant potential in combating the chikungunya virus and possesses antimalarial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cletoquine (oxalate) is synthesized through the metabolic conversion of Hydroxychloroquine in the liver. This conversion is facilitated by the cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8 .
Industrial Production Methods: The industrial production of Cletoquine (oxalate) involves the extraction and purification of the compound from biological samples, typically following the administration of Hydroxychloroquine. The process includes several steps such as extraction, purification, and crystallization to obtain the oxalate salt form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cletoquin (Oxalat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cletoquin (Oxalat) kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: Cletoquin (Oxalat) kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Cletoquin (Oxalat), die unterschiedliche biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
Cletoquin (Oxalat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der analytischen Chemie verwendet, um den Metabolismus von Hydroxychloroquin zu untersuchen.
Biologie: Cletoquin (Oxalat) wird in biologischen Studien verwendet, um seine Auswirkungen auf verschiedene zelluläre Prozesse zu verstehen.
Medizin: Die Verbindung wird auf ihr Potenzial zur Behandlung von Virusinfektionen wie Chikungunya und Autoimmunerkrankungen untersucht.
Industrie: Cletoquin (Oxalat) wird in der pharmazeutischen Industrie zur Entwicklung neuer Therapeutika verwendet
5. Wirkmechanismus
Cletoquin (Oxalat) übt seine Wirkungen aus, indem es die Replikation von Viren stört und die Immunantwort moduliert. Die Verbindung zielt auf virale Proteine und Enzyme ab, hemmt ihre Funktion und verhindert die Replikation des Virus. Darüber hinaus moduliert Cletoquin (Oxalat) die Immunantwort, indem es die Aktivität verschiedener Immunzellen und Zytokine beeinflusst .
Ähnliche Verbindungen:
Hydroxychloroquin: Die Stammverbindung von Cletoquin (Oxalat), die zur Behandlung von Malaria und Autoimmunerkrankungen verwendet wird.
Chloroquin: Ein weiteres Antimalariamittel mit ähnlichen Eigenschaften, aber unterschiedlichen Stoffwechselwegen.
Desethylchloroquin: Ein Metabolit von Chloroquin mit ähnlichen antiviralen und antimalariellen Wirkungen.
Einzigartigkeit: Cletoquin (Oxalat) ist aufgrund seines spezifischen Stoffwechselwegs und seiner Fähigkeit, sich in Geweben anzureichern, einzigartig, was zu lang anhaltenden therapeutischen Wirkungen führt. Sein Potenzial zur Behandlung von Virusinfektionen und Autoimmunerkrankungen unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Cletoquine (oxalate) exerts its effects by interfering with the replication of viruses and modulating the immune response. The compound targets viral proteins and enzymes, inhibiting their function and preventing the virus from replicating. Additionally, Cletoquine (oxalate) modulates the immune response by affecting the activity of various immune cells and cytokines .
Vergleich Mit ähnlichen Verbindungen
Hydroxychloroquine: The parent compound of Cletoquine (oxalate), used for treating malaria and autoimmune diseases.
Chloroquine: Another antimalarial drug with similar properties but different metabolic pathways.
Desethylchloroquine: A metabolite of Chloroquine with similar antiviral and antimalarial effects.
Uniqueness: Cletoquine (oxalate) is unique due to its specific metabolic pathway and its ability to accumulate in tissues, providing prolonged therapeutic effects. Its potential in treating viral infections and autoimmune diseases sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGVTDECKJJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675770 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14142-64-4 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

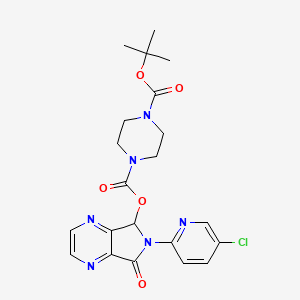
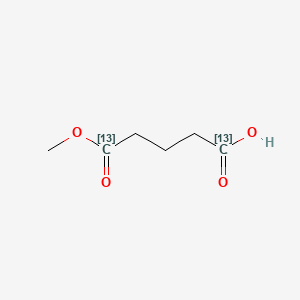
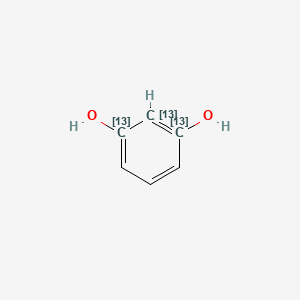
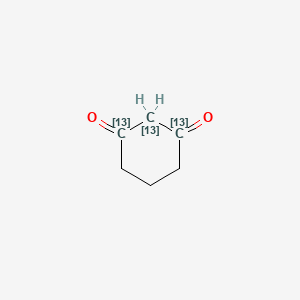
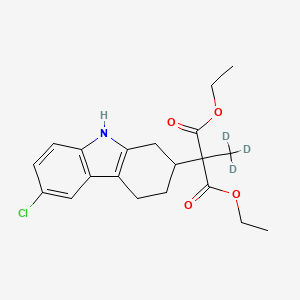

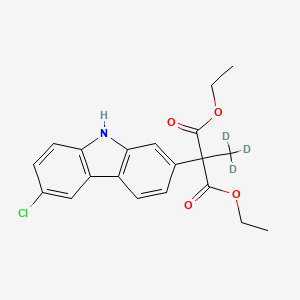

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

